molecular formula C12H26 B14535098 3-Ethyl-2,3,5-trimethylheptane CAS No. 62198-57-6

3-Ethyl-2,3,5-trimethylheptane

Cat. No.: B14535098
CAS No.: 62198-57-6
M. Wt: 170.33 g/mol
InChI Key: QHACFORXSGHTJG-UHFFFAOYSA-N
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Description

3-Ethyl-2,3,5-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon that consists of a heptane backbone with three methyl groups and one ethyl group attached to it. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2,3,5-trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with appropriate alkyl halides under the presence of a strong base. For example, 2,3,5-trimethylheptane can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of branched alkanes like this compound typically involves catalytic processes such as hydroisomerization and alkylation. These processes use catalysts like zeolites or metal oxides to facilitate the rearrangement and addition of alkyl groups to the hydrocarbon chain.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3,5-trimethylheptane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions

    Halogenation: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation to form various haloalkanes.

    Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.

Major Products

    Halogenation: The major products are haloalkanes, such as 3-ethyl-2,3,5-trimethylheptyl chloride or bromide.

    Combustion: The major products are carbon dioxide (CO₂) and water (H₂O).

Scientific Research Applications

3-Ethyl-2,3,5-trimethylheptane is used in various scientific research applications, particularly in the fields of chemistry and materials science. It serves as a model compound for studying the properties and reactions of branched alkanes. Additionally, it is used in the development of synthetic fuels and lubricants due to its stability and desirable physical properties.

Mechanism of Action

As a hydrocarbon, 3-ethyl-2,3,5-trimethylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as providing energy through combustion. In chemical reactions, its behavior is dictated by the stability of its carbon-hydrogen bonds and the steric effects of its branched structure.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylheptane: Similar structure but lacks the ethyl group at the 3rd position.

    3,3,5-Trimethylheptane: Similar structure but has two methyl groups at the 3rd position instead of one ethyl group.

    3-Ethyl-2,2,4-trimethylpentane: Another branched alkane with a different arrangement of methyl and ethyl groups.

Uniqueness

3-Ethyl-2,3,5-trimethylheptane is unique due to its specific branching pattern, which affects its physical properties such as boiling point, melting point, and density. The presence of both ethyl and multiple methyl groups provides a distinct steric hindrance that influences its reactivity and interactions with other molecules.

Properties

CAS No.

62198-57-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,3,5-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(5)9-12(6,8-2)10(3)4/h10-11H,7-9H2,1-6H3

InChI Key

QHACFORXSGHTJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(CC)C(C)C

Origin of Product

United States

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